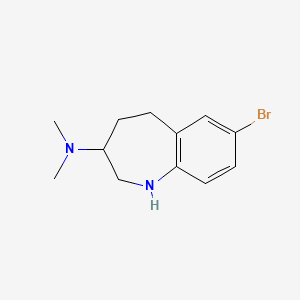

7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a precursor benzazepine compound, followed by N,N-dimethylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and dimethylating agents like dimethyl sulfate or methyl iodide. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems and real-time monitoring can help in maintaining consistent quality and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the use of polar aprotic solvents and elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted benzazepine derivatives.

科学的研究の応用

Antiparasitic Properties : Recent studies have highlighted the compound's potential as an antitrypanosomal agent. Benzazepinone derivatives, including 7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine, have shown promising inhibitory effects against trypanothione synthetase (TryS), an essential enzyme for the survival of kinetoplastids like Trypanosoma brucei and Leishmania donovani. .

Structure-Activity Relationship (SAR) : The relationship between the chemical structure of benzazepine derivatives and their biological activity has been extensively studied. Variations in substituents on the benzazepine ring can significantly affect their potency against target pathogens. For example, modifications that enhance lipophilicity or improve binding affinity to TryS can lead to more effective antiparasitic agents .

Therapeutic Applications

Potential for Drug Development : The compound's ability to inhibit critical enzymes in pathogenic organisms positions it as a candidate for drug development against neglected tropical diseases. The need for new therapies due to resistance against existing treatments emphasizes the importance of exploring such compounds .

Case Studies :

- Leishmaniasis Treatment : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against Leishmania species in vitro, suggesting their potential as lead compounds for further development .

Summary of Findings

The applications of this compound are multifaceted:

作用機序

The mechanism of action of 7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter synthesis or degradation. The exact pathways and targets are still under investigation, but its effects on the central nervous system are of particular interest.

類似化合物との比較

Similar Compounds

7-bromo-1,2,3,4-tetrahydro-1-benzazepine: Similar in structure but lacks the N,N-dimethyl groups.

7-chloro-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine: Similar structure with a chlorine atom instead of bromine.

N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine: Lacks the bromine atom.

Uniqueness

The presence of both the bromine atom and the N,N-dimethyl groups in 7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine gives it unique chemical and biological properties. The bromine atom can participate in various substitution reactions, while the N,N-dimethyl groups can influence the compound’s lipophilicity and ability to cross biological membranes.

生物活性

7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including antioxidant properties, anti-inflammatory effects, and implications in neuroprotection.

- Molecular Formula : C17H17BrN2O2

- Molecular Weight : 361.23 g/mol

- CAS Number : 620948-78-9

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity :

-

Anti-inflammatory Effects :

- Inflammatory assays conducted on endothelial brain cells showed that the compound can down-regulate inflammatory markers such as interleukin 8 (IL-8) and cyclooxygenase 2 (COX-2). Specifically, it suppressed lipolysis product-induced expressions of these markers significantly . This suggests a protective role against inflammation-related conditions.

- Neuroprotective Potential :

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Evaluation

In a study published by Hong et al., various derivatives of brominated compounds were synthesized and tested for their antioxidant properties. The specific compound demonstrated superior radical scavenging activity compared to standard antioxidants like TEMPOL. The study utilized several assays including HORAC (Hydroxyl Radical Antioxidant Capacity) and ORAC (Oxygen Radical Absorbance Capacity) to quantify its efficacy .

Case Study 2: Inflammation Modulation

Another investigation highlighted the compound's role in modulating inflammatory responses in human brain microvascular endothelial cells. The study assessed the expression levels of key inflammatory markers post-treatment with the compound. Results indicated a marked reduction in the expression of ATF3 and COX-2 genes, underscoring its potential therapeutic application in conditions characterized by chronic inflammation .

特性

IUPAC Name |

7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c1-15(2)11-5-3-9-7-10(13)4-6-12(9)14-8-11/h4,6-7,11,14H,3,5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPBUBMCKSGMHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC2=C(C=CC(=C2)Br)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。